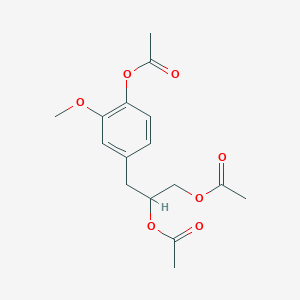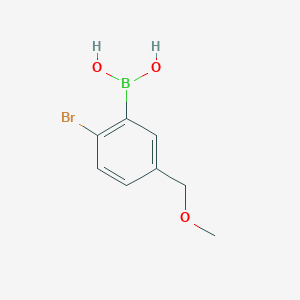
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 3-methylxanthine with heptyl bromide, followed by thiolation with a suitable thiol reagent. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine ring, although specific conditions for this reaction are less common.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to purine bases in DNA and RNA.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is not well-understood. its structural similarity to purine bases suggests it may interact with nucleic acids or enzymes involved in nucleotide metabolism. The sulfanyl group could also confer unique reactivity, potentially affecting redox processes or protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-methylxanthine: A simpler purine derivative without the heptyl and sulfanyl groups.
7-heptyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with an isopropylsulfanyl group instead of a sulfanyl group.
8-heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: Another derivative with different alkyl substitutions.
Uniqueness
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of heptyl and sulfanyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives .
Propiedades
Fórmula molecular |
C13H20N4O2S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
7-heptyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-3-4-5-6-7-8-17-9-10(14-13(17)20)16(2)12(19)15-11(9)18/h3-8H2,1-2H3,(H,14,20)(H,15,18,19) |
Clave InChI |
ZNOCWWAWDUABMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)



